3-(6-Methylpyridin-2(1H)-ylidene)prop-1-ene-1,1,3-tricarbonitrile
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Overview
Description
3-(6-Methylpyridin-2(1H)-ylidene)prop-1-ene-1,1,3-tricarbonitrile is an organic compound that features a pyridine ring substituted with a methyl group and a propene chain with three nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methylpyridin-2(1H)-ylidene)prop-1-ene-1,1,3-tricarbonitrile typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a variety of methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Substitution with Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Propene Chain with Nitrile Groups: The propene chain with nitrile groups can be synthesized through a Knoevenagel condensation reaction between malononitrile and an appropriate aldehyde.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(6-Methylpyridin-2(1H)-ylidene)prop-1-ene-1,1,3-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for potential therapeutic uses.
Medicine: It could be investigated for its potential as a drug candidate or as a precursor to pharmaceuticals.
Industry: The compound might be used in the production of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 3-(6-Methylpyridin-2(1H)-ylidene)prop-1-ene-1,1,3-tricarbonitrile would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or interacting with other biomolecules. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
3-(6-Methylpyridin-2(1H)-ylidene)prop-1-ene-1,1,2-tricarbonitrile: Similar structure but with a different position of the nitrile groups.
3-(6-Methylpyridin-2(1H)-ylidene)prop-1-ene-1,1,4-tricarbonitrile: Another structural isomer with different nitrile group positions.
Uniqueness
The uniqueness of 3-(6-Methylpyridin-2(1H)-ylidene)prop-1-ene-1,1,3-tricarbonitrile lies in its specific arrangement of functional groups, which can impart distinct chemical and physical properties
Properties
CAS No. |
113525-73-8 |
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Molecular Formula |
C12H8N4 |
Molecular Weight |
208.22 g/mol |
IUPAC Name |
3-(6-methyl-1H-pyridin-2-ylidene)prop-1-ene-1,1,3-tricarbonitrile |
InChI |
InChI=1S/C12H8N4/c1-9-3-2-4-12(16-9)11(8-15)5-10(6-13)7-14/h2-5,16H,1H3 |
InChI Key |
NOKYUXLHSRHXAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC(=C(C=C(C#N)C#N)C#N)N1 |
Origin of Product |
United States |
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